molecular formula C10H16N2 B1218992 N,N-Diethyl-P-phenylenediamine CAS No. 93-05-0

N,N-Diethyl-P-phenylenediamine

Cat. No. B1218992
CAS RN: 93-05-0
M. Wt: 164.25 g/mol
InChI Key: QNGVNLMMEQUVQK-UHFFFAOYSA-N
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Description

Synthesis Analysis

DEPD is synthesized through various chemical reactions, one of which involves the reaction of diethoxythiophosphoryl chloride with p-phenylenediamine. This process has been characterized by techniques such as elemental analysis, IR, and 1H NMR spectra, leading to the determination of its crystal structure through X-ray diffraction analysis (Ren et al., 2008). Another method improves the sensitivity for the determination of free chlorine by detecting DEPD at multiple wavelengths, showcasing the versatility in its synthesis and application (Moberg & Karlberg, 2000).

Molecular Structure Analysis

The molecular structure of DEPD has been elucidated through crystal structure determination, revealing an orthorhombic, Pbca space group with specific dimensions and showing weak N-H⋯S intramolecular hydrogen bonds linking the molecules into sheets, indicating good thermal stability and char forming capability (Ren et al., 2008).

Chemical Reactions and Properties

DEPD participates in various chemical reactions, such as the electrochemically initiated reaction with sulfide in nonaqueous media, offering prospects for detecting sulfide in high temperature systems (Giovanelli et al., 2003). Additionally, its reaction with chlorine generates an analytical signal for chlorine detection, providing insights into DEPD's chemical reactivity and potential applications in analytical chemistry (Seymour et al., 2003).

Physical Properties Analysis

The crystal structure analysis of DEPD reveals its orthorhombic configuration, detailing the molecular dimensions and spatial arrangement, which contribute to its physical properties, such as thermal stability and fire retardant capabilities. The specific arrangement of hydrogen bonds and molecular symmetry indicate the compound's solid-state characteristics (Ren et al., 2008).

Chemical Properties Analysis

The electrochemical behavior of DEPD, especially in its reactions with sulfide and chlorine, showcases its versatile chemical properties. These reactions not only provide a basis for analytical applications but also highlight the compound's reactivity and potential as a sensing material in various environmental and industrial contexts (Giovanelli et al., 2003); (Seymour et al., 2003).

Scientific Research Applications

1. Chlorine Detection in Water

N,N-Diethyl-P-phenylenediamine (DPD) has been significantly utilized in the detection and measurement of free chlorine in water. An improved method using DPD for the determination of free chlorine by spectroscopic detection at multiple wavelengths has enhanced the sensitivity and extended the analytical range of chlorine measurements. This is particularly important in water treatment and environmental monitoring (Moberg & Karlberg, 2000).

2. Sulfide Detection

DPD has been adapted for the detection of sulfide in nonaqueous media. The electrochemically initiated reaction of N,N-diethyl-p-phenylenediamine with sulfide has shown promising results in the quantitative detection of sulfide, which is significant for applications in high-temperature systems and potentially in environmental sensing technologies (Giovanelli et al., 2003).

3. Voltammetric Detection of Chlorine

The reaction between chlorine and DPD has been explored for the voltammetric detection of chlorine. This method offers improved sensitivity and selectivity for chlorine detection compared to direct electrolysis methods, which is valuable in various analytical and environmental monitoring applications (Seymour et al., 2003).

4. Electrochemical Oxidation Studies

Research into the electrochemical oxidation of DPD in dimethylformamide has yielded insights into the reaction mechanisms at microdisk electrodes. Understanding these electrochemical processes is crucial for developing sensitive analytical techniques in chemistry and biochemistry (Klymenko et al., 2003).

5. Determination of Chromium in Water

DPD has been introduced as a reagent for the spectrophotometric detection of hexavalent chromium in water. The method developed using DPD is rapid, easy, and sensitive, making it suitable for monitoring chromium levels in environmental and industrial contexts (Saleem, 2021).

6. Antioxidant Properties in Rubber Industry

Studies have explored the oxidation of DPD and its derivatives, which are prominent antioxidants used in the rubber industry. Understanding the oxidation processes of these compounds is important for improving the durability and performance of rubber products (Rapta et al., 2009).

Safety And Hazards

DEPD is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed or in contact with skin and causes eye irritation . When heated to decomposition, DEPD emits toxic fumes . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

While the analysis method of DEPD is very well documented, there is still much to learn about the reaction itself and its mechanism . Future research could focus on the relationship between π-systems and color in organic molecules, as well as the potential applications of DEPD in other fields .

properties

IUPAC Name

4-N,4-N-diethylbenzene-1,4-diamine
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InChI

InChI=1S/C10H16N2/c1-3-12(4-2)10-7-5-9(11)6-8-10/h5-8H,3-4,11H2,1-2H3
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InChI Key

QNGVNLMMEQUVQK-UHFFFAOYSA-N
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Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N
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Molecular Formula

C10H16N2
Record name N,N-DIETHYL-P-PHENYLENEDIAMINE
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Related CAS

16713-15-8 (unspecified hydrochloride), 2198-58-5 (mono-hydrochloride), 6065-27-6 (unspecified sulfate), 62637-92-7 (oxalate[2:1]), 6283-63-2 (sulfate[1:1])
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DSSTOX Substance ID

DTXSID2025058
Record name N,N-Diethyl-4-aminoaniline
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Molecular Weight

164.25 g/mol
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Physical Description

Reddish brown or black liquid. (NTP, 1992), Pale yellow liquid; [HSDB] Reddish-brown or black liquid; [CAMEO] Pale yellow liquid; Turns dark brown on exposure to light and air; [CHEMINFO] Clear very deep brown liquid; [MSDSonline]
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Boiling Point

500 to 504 °F at 760 mmHg (NTP, 1992), 260-262 °C
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Flash Point

greater than 230 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Insol in water; sol in alcohol and ether, Very soluble in benzene
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Density

0.988 (NTP, 1992) - Less dense than water; will float, 0.988
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Vapor Pressure

0.00298 [mmHg]
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Product Name

N,N-Diethyl-P-phenylenediamine

Color/Form

Liquid, Pale yellow liquid

CAS RN

93-05-0
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Melting Point

79 to 82 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,960
Citations
L Moberg, B Karlberg - Analytica chimica acta, 2000 - Elsevier
The N,N′-diethyl-p-phenylenediamine (DPD) standard method for the determination of free chlorine by spectroscopic detection at 515nm has a limited analytical range, 0.7–56μmoll −…
Number of citations: 199 www.sciencedirect.com
H Bader, V Sturzenegger, J Hoigné - Water Research, 1988 - Elsevier
The concentration of hydrogen peroxide (H 2 O 2 ) in distilled water, drinking water and in different types of surface and rain waters can be easily determined by a photometric method in …
Number of citations: 984 www.sciencedirect.com
X Liu, H Cai, J Zou, Z Pang, B Yuan, Z Zhou, Q Cheng - Chemosphere, 2018 - Elsevier
A sensitive spectrophotometric method (the N,N-diethyl-p-phenylenediamine (DPD) method) was established for the determination of trace permanganate concentration (0–10 μM) in …
Number of citations: 23 www.sciencedirect.com
HE Moore, MJ Garmendia… - Environmental science & …, 1984 - ACS Publications
The reaction kinetics of monochloramine (NH2C1) and IV, IV-diethyl-p-phenylenediamine (DPD) were studied. The method ofinitial rates was used to study the rate of formation of a …
Number of citations: 40 pubs.acs.org
G Gordon, DL Sweetin, K Smith, GE Pacey - Talanta, 1991 - Elsevier
In the determination of free and combined chlorine, the reaction of permanganate standards with N,N-diethyl-p-phenylenediamine (DPD) exhibits nonlinearity presumably because both …
Number of citations: 62 www.sciencedirect.com
P Nagaraja, AK Shrestha, A Shivakumar… - Acta …, 2010 - hrcak.srce.hr
Spectrophotometric methods are proposed for the determination of drugs containing a phenol group salbutamol sulphate (SLB), ritodrine hydrochloride (RTD), isoxsuprine …
Number of citations: 36 hrcak.srce.hr
K Carlsson, L Moberg, B Karlberg - Water research, 1999 - Elsevier
A miniaturised continuous flow method for the determination of free or combined chlorine in purification plant water has been developed. The method is based on the standard batch …
Number of citations: 53 www.sciencedirect.com
S Gokulakrishnan, A Mohammed, H Prakash - Chemical Engineering …, 2016 - Elsevier
Determination of persulphate is important in persulphate based advanced oxidation process (AOP). Potassium iodide (KI) based iodometry has been the conventional method for …
Number of citations: 58 www.sciencedirect.com
Z Pang, Y Cai, W Xiong, J Xiao, J Zou - Chemosphere, 2021 - Elsevier
A new spectrophotometric method for measuring permanganate index (chemical oxygen demand using potassium permanganate (KMnO 4 ) as oxidant, COD Mn ) in water was …
Number of citations: 7 www.sciencedirect.com
RL Valentine - Environmental science & technology, 1986 - ACS Publications
The stoichiometry and relative rate of bromochloramine (NHBrCl) oxidation of N^ V-diethyl-p-phenylenediamine (DPD) in the presence of monochloramine (NH2C1) under conditions …
Number of citations: 48 pubs.acs.org

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